Tylosin-d3

Description

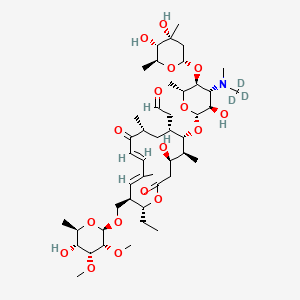

Tylosin-d3 is a deuterium-labeled isotopologue of Tylosin (CAS 1401-69-0), a macrolide antibiotic produced by Streptomyces fradiae. It is widely employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying Tylosin residues in environmental, veterinary, and biological samples . The molecular formula of this compound is C₄₆H₇₄D₃NO₁₇, with a molecular weight of 919.12 g/mol (vs. 916.10 g/mol for non-deuterated Tylosin A) . Its isotopic labeling (three deuterium atoms) ensures minimal interference in mass spectrometric detection, enabling precise quantification even in complex matrices like soil or animal tissues .

Key applications include:

Properties

Molecular Formula |

C46H77NO17 |

|---|---|

Molecular Weight |

919.1 g/mol |

IUPAC Name |

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-3-hydroxy-6-methyl-4-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |

InChI |

InChI=1S/C46H77NO17/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3/b15-14+,23-18+/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-/m1/s1/i9D3 |

InChI Key |

WBPYTXDJUQJLPQ-KCLVTIJJSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O[C@@H]3[C@H]([C@@H](CC(=O)O[C@@H]([C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]3CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC)CC)O)C)O |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tylosin-d3 involves the incorporation of deuterium atoms into the tylosin molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D2O).

Chemical Synthesis: Deuterated reagents are used in the chemical synthesis of tylosin to incorporate deuterium atoms at specific positions within the molecule.

Industrial Production Methods

The industrial production of this compound typically involves fermentation using Streptomyces fradiae, followed by chemical modification to introduce deuterium atoms. The fermentation process produces tylosin, which is then subjected to hydrogen-deuterium exchange or chemical synthesis to obtain this compound.

Chemical Reactions Analysis

Types of Reactions

Tylosin-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can replace functional groups within the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the molecule.

Scientific Research Applications

Tylosin-d3 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis. Some of its applications include:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of tylosin in biological systems.

Metabolism Studies: Investigating the metabolic pathways and biotransformation of tylosin in various organisms.

Analytical Chemistry: Using mass spectrometry to quantify and analyze tylosin and its metabolites in complex biological matrices.

Biomedical Research: Exploring the effects of tylosin on bacterial protein synthesis and its potential therapeutic applications.

Mechanism of Action

Tylosin-d3, like tylosin, exerts its effects by binding to the 50S subunit of the bacterial ribosome. This binding inhibits protein synthesis by blocking the transpeptidation and translocation reactions during translation. The inhibition of protein synthesis ultimately leads to the bacteriostatic effect of tylosin, preventing the growth and proliferation of susceptible bacteria.

Comparison with Similar Compounds

Tylosin-d3 vs. Non-Deuterated Tylosin Derivatives

This compound differs structurally and functionally from its non-deuterated analogs, Tylosin A and Tylosin phosphate:

Key Findings :

This compound vs. Other Deuterated Antibiotics

This compound is part of a broader class of deuterated internal standards used in multi-residue antibiotic analysis:

Key Findings :

- Cost and Availability: this compound is priced at €525.00 per 1 mL (100 µg/mL in methanol), comparable to lincomycin-d3 but more expensive than non-deuterated standards .

This compound vs. Other Macrolide Antibiotics

Key Findings :

- Veterinary Specificity : this compound is uniquely tailored for veterinary applications, unlike erythromycin derivatives used in human medicine .

- Stability : Tylosin degrades under UV light, but this compound’s stability in analytical workflows makes it preferable for long-term studies .

Research Implications and Limitations

- Analytical Precision: Methods using this compound achieve recovery rates >90% in soil and liver matrices, outperforming non-deuterated standards .

- Purity Challenges : Some commercial this compound batches report 96% purity (vs. 98.08%), necessitating vendor validation for critical studies .

- Regulatory Gaps: No clinical data exists for this compound itself, as it is strictly a research tool .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.